molecular formula C14H21N3O4S B2842940 4-(Dimethylsulfamoylamino)-1-(4-ethoxyphenyl)-2-oxopyrrolidine CAS No. 896312-98-4

4-(Dimethylsulfamoylamino)-1-(4-ethoxyphenyl)-2-oxopyrrolidine

Cat. No. B2842940
M. Wt: 327.4
InChI Key: QFQGIDHKEDTNPC-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, chemical stability, and reactivity.


Scientific Research Applications

Catalytic Applications in Analytical Acylations

4-Dimethylaminopyridine, a catalyst closely related to the chemical structure of 4-(Dimethylsulfamoylamino)-1-(4-ethoxyphenyl)-2-oxopyrrolidine, has been identified as an effective catalyst in analytical acylations. This compound demonstrates a specific catalytic activity significantly higher than that of pyridine, making it valuable in the titrimetric determination of hydroxy groups (Connors & Albert, 1973).

Synthesis of Pyrrole Derivatives

Research has explored the synthesis of dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates, a process facilitated by the presence of related compounds. This process yields significant insights into the energy barriers for rotation around the N-aryl single bond, revealing observable atropisomerism (Yavari, Aghazadeh, & Tafazzoli, 2002); (Yavari, Nasiri, & Djahaniani, 2005).

Recyclable Catalyst in Acylation

A DMAP salt with a simple structure, closely related to 4-(Dimethylsulfamoylamino)-1-(4-ethoxyphenyl)-2-oxopyrrolidine, has been used as a recyclable catalyst for acylation of inert alcohols and phenols under base-free conditions. This highlights the potential of such compounds in sustainable chemical processes (Liu, Ma, Liu, & Wang, 2014).

Schiff Base Copper(II) Complexes in Alcohol Oxidation

The reaction of compounds structurally similar to 4-(Dimethylsulfamoylamino)-1-(4-ethoxyphenyl)-2-oxopyrrolidine with Cu(II) salts has led to the creation of Schiff base copper(II) complexes. These complexes have shown efficiency as selective catalysts in the peroxidative oxidation of primary and secondary alcohols (Hazra, Martins, Silva, & Pombeiro, 2015).

Photophysical Properties of 4-Aza-Indole Derivatives

A novel 4-aza-indole derivative, structurally akin to 4-(Dimethylsulfamoylamino)-1-(4-ethoxyphenyl)-2-oxopyrrolidine, has been studied for its photophysical properties. This research offers potential applications in labeling, bio- or analytical sensors, and optoelectronic devices (Bozkurt & Doğan, 2018).

Electrophilic Substitutions in Thiazole Derivatives

Compounds like 4-(Dimethylsulfamoylamino)-1-(4-ethoxyphenyl)-2-oxopyrrolidine have been utilized in transformations leading to substituted thiazolo[5,4-c]pyridine-7-carboxylates. This research is crucial in understanding the chemistry of thiazole derivatives (Albreht, Uršič, Svete, & Stanovnik, 2009).

Applications in Surface Plasmon Resonance Spectroscopy

4-(Dimethylamino)pyridine, structurally related to 4-(Dimethylsulfamoylamino)-1-(4-ethoxyphenyl)-2-oxopyrrolidine, has been utilized to form adhesion layers for the adsorption of anionic polyelectrolytes on gold surfaces. This application in surface plasmon resonance spectroscopy demonstrates the potential of these compounds in surface science (Gandubert & Lennox, 2006).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound like “4-(Dimethylsulfamoylamino)-1-(4-ethoxyphenyl)-2-oxopyrrolidine”, you may need to consult specialized chemical databases or scientific literature. If you have access to a university library, they often have subscriptions to these resources. You can also try contacting the authors of scientific papers directly for more information. They’re often happy to help people who are interested in their work.


properties

IUPAC Name

4-(dimethylsulfamoylamino)-1-(4-ethoxyphenyl)-2-oxopyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4S/c1-4-21-13-7-5-12(6-8-13)17-10-11(9-14(17)18)15-22(19,20)16(2)3/h5-8,11,15H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQGIDHKEDTNPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Dimethylsulfamoyl)amino]-1-(4-ethoxyphenyl)pyrrolidin-2-one

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